
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride
Overview
Description
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride is an amidine derivative characterized by a phenoxy-ethoxy substituent at the 4-position of the phenyl ring. This compound is structurally defined by its ethanimidamide backbone, where the amidine group (-C(=NH)-NH₂) is linked to a phenoxy-ethoxy moiety. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The compound is cataloged under CAS numbers 1156622-81-9 (95% purity) and 1185351-00-1, with synthesis protocols involving condensation reactions and hydroxylamine hydrochloride intermediates .
Biological Activity
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride, a compound of increasing interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse sources to elucidate the compound's biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is CHClNO. The structure features an ethoxy group attached to a phenoxy moiety, linked through an ethanimidamide framework. This unique configuration is believed to contribute to its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, which is crucial for DNA and RNA replication. This inhibition can lead to decreased cellular proliferation and has implications in cancer therapy.
- Cell Signaling Modulation : It influences various signaling pathways by modulating the activity of transcription factors, resulting in altered gene expression profiles. Such changes can impact cellular metabolism and growth .
Antimicrobial Effects
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been effective against various bacterial strains, including Staphylococcus aureus, with reported inhibition rates exceeding 90% at certain concentrations. This suggests potential applications in treating bacterial infections .
Cytotoxicity and Cancer Research
The compound has also shown promise in cancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, it has been tested on A431 vulvar epidermal carcinoma cells, demonstrating a notable reduction in cell viability . The mechanism appears to involve the disruption of metabolic pathways essential for tumor growth.
Research Findings and Case Studies
Study | Findings | Concentration Tested | Effect |
---|---|---|---|
Study A | Inhibition of S. aureus growth | 100 µM | >92% viability reduction |
Study B | Induction of apoptosis in A431 cells | Varies | Significant reduction in cell viability |
Study C | Modulation of gene expression in cancer cells | Low doses | Altered metabolic pathways |
Dosage Effects and Toxicity
Research indicates that the effects of this compound are dose-dependent:
- Low Doses : Minimal toxicity observed; potential for therapeutic use without significant side effects.
- High Doses : Increased toxicity leading to cellular damage and adverse health effects in animal models. Threshold effects have been noted, where specific biological responses are amplified at certain dosage levels .
Metabolic Pathways
The compound interacts with various metabolic pathways, particularly those involved in nucleotide biosynthesis. By inhibiting enzymes critical for these pathways, it alters the levels of nucleotides and their precursors, which can have cascading effects on cellular metabolism and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanimidamide derivatives share a common backbone but differ in substituents, which critically influence their physicochemical properties, synthesis pathways, and biological activities. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
Key Structural Insights
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)ethanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCILJTGVCLEMDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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